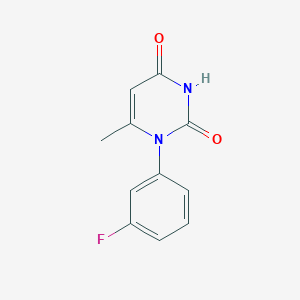![molecular formula C9H7ClF3NO4S B2975549 Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate CAS No. 338397-30-1](/img/structure/B2975549.png)
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of trifluoromethylpyridine (TFMP) . TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate” were not found, TFMP derivatives are generally synthesized through various methods. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .
Scientific Research Applications
Synthesis and Chemical Reactivity
- Unusual Electronic Effects in Ligand Design : Research by Edder et al. (2000) explored the electronic effects of electron-withdrawing sulfonamide groups in ligands, leading to the development of heterodimetallic complexes with unique optical and magnetic properties. The introduction of sulfonamide groups into ligand backbones can significantly impact the bonding and stability of metal-ligand complexes, offering pathways to tailor the electronic structure of materials for specific applications (Edder et al., 2000).
- Methylation and Trifluoroethylation Methods : Zhang et al. (2003) provided a methodology for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, presenting a straightforward approach to synthesize room-temperature ionic liquids (RTILs). This technique is crucial for developing new materials with potential applications in green chemistry and industrial processes (Zhang et al., 2003).
Materials Science and Ionic Liquids
- Thermodynamic and Transport Properties of Ionic Liquids : Cadena et al. (2006) conducted a combined experimental and molecular dynamics study on pyridinium-based ionic liquids. Their work contributes to understanding the dynamic and thermodynamic properties of these substances, which are essential for their application in electrochemical devices and green solvents (Cadena et al., 2006).
Biological Applications and Antimicrobial Activity
- Antimicrobial and Surface Activity : El-Sayed (2006) explored the synthesis and biological activity of 1,2,4-triazole derivatives, demonstrating that certain synthesized compounds have good antimicrobial activities and can be used as surface active agents. This research opens avenues for developing new antimicrobial agents and surfactants with specific applications in healthcare and industry (El-Sayed, 2006).
Agricultural Chemistry
- Novel Insecticide Targeting Sap-Feeding Pests : Zhu et al. (2011) reported the discovery and characterization of sulfoxaflor, a novel insecticide effective against various sap-feeding pests. This research highlights the potential of sulfone derivatives in developing new pesticides that offer alternatives to existing compounds, especially in managing resistance issues in agricultural pests (Zhu et al., 2011).
properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO4S/c1-18-7(15)4-19(16,17)8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWKVAVPLXVUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

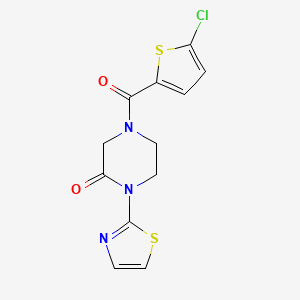
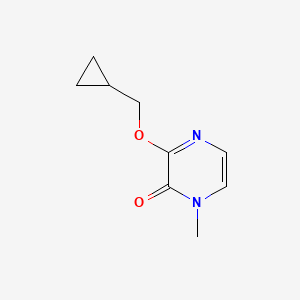

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)
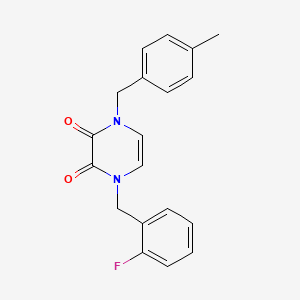
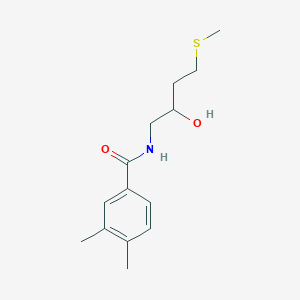
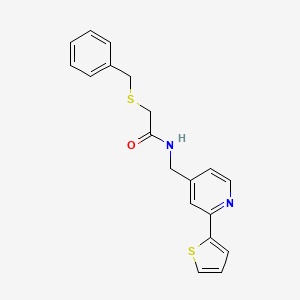

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)
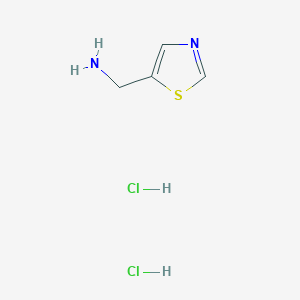
![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)
![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)
![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)
